4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol

Lipophilicity ADME prediction Physicochemical profiling

4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol (CAS 416865-40-2; molecular formula C₁₃H₁₀BrClFNO; molecular weight 330.58 g·mol⁻¹) is a synthetic ortho-aminomethylphenol derivative featuring a 4-bromo-2-hydroxyphenyl core linked via a methylene bridge to a 3-chloro-4-fluoroaniline moiety. The compound belongs to the broader ortho-aminomethylphenol class, a scaffold with documented applications in fungicidal compositions , antimalarial drug discovery , and anti-inflammatory research.

Molecular Formula C13H10BrClFNO
Molecular Weight 330.58
CAS No. 416865-40-2
Cat. No. B2978570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol
CAS416865-40-2
Molecular FormulaC13H10BrClFNO
Molecular Weight330.58
Structural Identifiers
SMILESC1=CC(=C(C=C1NCC2=C(C=CC(=C2)Br)O)Cl)F
InChIInChI=1S/C13H10BrClFNO/c14-9-1-4-13(18)8(5-9)7-17-10-2-3-12(16)11(15)6-10/h1-6,17-18H,7H2
InChIKeySRGIFNJUTUTAEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol (CAS 416865-40-2) – Compound Identity, Scaffold, and Procurement-Relevant Context


4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol (CAS 416865-40-2; molecular formula C₁₃H₁₀BrClFNO; molecular weight 330.58 g·mol⁻¹) is a synthetic ortho-aminomethylphenol derivative featuring a 4-bromo-2-hydroxyphenyl core linked via a methylene bridge to a 3-chloro-4-fluoroaniline moiety [1]. The compound belongs to the broader ortho-aminomethylphenol class, a scaffold with documented applications in fungicidal compositions [2], antimalarial drug discovery [3], and anti-inflammatory research [4]. It is commercially available as a research-grade building block (typically ≥98% purity) from major chemical suppliers including Sigma-Aldrich (catalog L322784, AldrichCPR) and Leyan (catalog 1645931) [1]. Note: per ChEMBL 20 and ZINC15, there are currently no published bioactivity data for this specific compound; differentiation evidence therefore draws primarily on physicochemical properties, structural comparisons with characterized analogs, and class-level pharmacological precedent [5].

Why Generic Substitution Fails for 4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol (CAS 416865-40-2): The Triple-Halogen Differentiation Problem


Superficially similar ortho-aminomethylphenol building blocks cannot be freely interchanged because the precise halogen substitution pattern on both aromatic rings governs orthogonal synthetic reactivity, lipophilicity, and potential target engagement—three properties that are interdependent and non-additive when halogens are swapped or removed. Replacing the 4-bromo substituent on the phenol ring with chlorine (CAS 868256-58-0) eliminates the heavy-atom anomalous scattering signal required for crystallographic phasing and reduces cross-coupling reactivity by approximately one order of magnitude due to the higher C–Cl bond dissociation energy relative to C–Br [1][2]. Removing the fluorine atom from the aniline ring while retaining chlorine (CAS 298217-75-1) increases the computed logP by ~0.5 units (ΔclogP ≈ –0.48), substantially altering partitioning behavior, solubility, and passive membrane permeability predictions [1]. Removing the chlorine while retaining fluorine (CAS 329777-34-6) eliminates a key pharmacophoric contact point implicated in the binding of 3-chloro-4-fluorophenyl-containing ligands to targets such as tyrosinase and 5-HT₁A receptors [3][4]. Finally, complete removal of the bromine from the phenol ring (CAS 329779-41-1) reduces molecular weight by 78.9 g·mol⁻¹ (24%), changing fragment elaboration strategies and eliminating the bromine handle for late-stage diversification [1]. These differences are individually quantifiable and collectively render each analog a distinct chemical entity with non-interchangeable properties for any application where halogen identity matters—which includes virtually all medicinal chemistry, chemical biology, and materials science contexts.

Product-Specific Quantitative Evidence Guide: 4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol (CAS 416865-40-2) vs. Closest Analogs


ClogP Reduction by Fluorine Incorporation: -0.48 log Units vs. 4-Chloro Analog (CAS 298217-75-1)

The target compound incorporates a fluorine atom at the para position of the aniline ring, which reduces computed lipophilicity relative to the non-fluorinated 4-chloro analog (CAS 298217-75-1). The clogP of the target compound is 3.76 (ZINC15 database) compared with 4.24 for the 4-chloro analog (Fluorochem), representing a ΔclogP of –0.48 log units [1]. This corresponds to an approximately 3-fold lower predicted octanol-water partition coefficient, consistent with the well-established effect of aryl fluorine substitution in reducing logP by ~0.3–0.6 units per fluorine atom [2]. For medicinal chemistry applications, this difference can translate into measurably improved aqueous solubility and altered membrane permeability profiles, making the fluorinated target compound more suitable for lead optimization programs where lower logP is desired [3].

Lipophilicity ADME prediction Physicochemical profiling

Orthogonal Halogen Reactivity: C–Br vs. C–Cl vs. C–F Differential for Sequential Cross-Coupling

The target compound uniquely positions three different halogen atoms (Br, Cl, F) on two distinct aromatic rings, enabling sequential, chemoselective cross-coupling reactions. The C–Br bond on the phenol ring has a typical aryl bromide bond dissociation energy (BDE) of approximately 275–339 kJ·mol⁻¹, substantially lower than the C–Cl BDE of ~330–397 kJ·mol⁻¹ on the aniline ring, while the C–F bond is essentially inert under standard cross-coupling conditions (BDE > 480 kJ·mol⁻¹) [1]. In oxidative addition to Pd(0), aryl bromides react significantly faster than aryl chlorides, enabling selective functionalization at the bromine position while leaving the chlorine and fluorine intact [2]. By contrast, the 4-chloro analog (CAS 868256-58-0, which replaces the phenol Br with Cl) presents two aryl chlorides of similar reactivity, making chemoselective mono-functionalization challenging without careful stoichiometric control . The 4-fluoro analog (CAS 329777-34-6, which lacks the Cl on the aniline ring) offers only Br as a reactive handle, losing the option for a second, orthogonal cross-coupling step.

Synthetic chemistry Cross-coupling Chemoselective functionalization

3-Chloro-4-fluorophenyl Fragment as a Privileged Medicinal Chemistry Motif with Documented Target Engagement

The 3-chloro-4-fluorophenyl motif present in the target compound is a recognized privileged fragment in medicinal chemistry, appearing in multiple clinical-stage and marketed drug candidates including F-15599/NLX-101 (5-HT₁A agonist), befiradol/NLX-112 (5-HT₁A agonist), larotinib (EGFR inhibitor), and various PROTAC EGFR degraders [1]. Mirabile et al. (2023) specifically demonstrated that incorporation of the 3-chloro-4-fluorophenyl fragment into diverse chemotypes consistently improved tyrosinase (AbTYR) inhibitory potency compared with reference compounds, with the chlorine and fluorine atoms establishing complementary contacts in the catalytic site [2]. In contrast, analogs lacking the chlorine (4-fluorophenyl only, CAS 329777-34-6) or lacking the fluorine (4-chlorophenyl only, CAS 298217-75-1) forgo this synergistic halogen pairing. While direct IC₅₀ data for the target compound itself are not available, the fragment-level evidence supports the rationale that the 3-chloro-4-fluorophenyl substitution pattern offers target engagement advantages that the mono-halogenated analogs do not provide.

Medicinal chemistry Privileged fragment Tyrosinase inhibition 5-HT₁A receptor

Bromine Heavy Atom for Macromolecular Crystallography: Enhanced Anomalous Scattering vs. Chlorine-Only Analogs

The presence of a bromine atom (Z = 35) in the target compound provides a significantly stronger anomalous scattering signal for macromolecular crystallographic phasing compared with chlorine-only analogs. At the widely used Cu Kα wavelength (1.5418 Å), the anomalous scattering factor f'' for bromine is approximately 1.28 e⁻, compared with approximately 0.70 e⁻ for chlorine and negligible contribution from fluorine [1][2]. This means the target compound's bromine provides roughly 1.8-fold stronger anomalous signal than each chlorine in the 4-chloro analog (CAS 868256-58-0, which replaces Br with Cl). For sulfur SAD phasing at longer wavelengths (e.g., Cr Kα), the bromine advantage is even more pronounced, with f''(Br) ≈ 2.5 e⁻ [1]. The debromo analog (CAS 329779-41-1) has no heavy atom suitable for anomalous phasing, requiring selenomethionine incorporation or heavy-atom soaking. The combination of Br with two lighter halogens (Cl, F) also provides a distinctive multi-wavelength anomalous diffraction (MAD) fingerprint not achievable with homo-halogenated analogs.

Crystallography SAD/MAD phasing Halogen anomalous scattering

Molecular Weight and Heavy Atom Count: Differentiated Fragment Elaboration Strategy vs. Debromo Analog

The target compound (MW 330.58 g·mol⁻¹, 18 heavy atoms) occupies a distinct position in the fragment-to-lead molecular weight continuum relative to its debromo analog 2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol (CAS 329779-41-1, MW 251.68 g·mol⁻¹, fewer heavy atoms) . The 78.9 g·mol⁻¹ mass difference (31% increase) corresponds to the replacement of a hydrogen atom with bromine at the phenol 4-position, adding one heavy atom and increasing molecular complexity without introducing additional rotatable bonds or hydrogen bond donors. This positions the target compound as a more advanced starting point within fragment-to-lead campaigns: it retains the core ortho-aminomethylphenol pharmacophore while offering the bromine as both a synthetic handle for further elaboration and a potential hydrophobic contact for target binding [1]. The 4-chloro analog (CAS 868256-58-0, MW 286.13) sits at an intermediate mass but lacks the anomalous scattering and cross-coupling advantages of bromine. The 4-fluoro analog (CAS 329777-34-6, MW 296.13) offers intermediate mass but without the privileged 3-chloro-4-fluorophenyl motif.

Fragment-based drug discovery Molecular complexity Heavy atom count

Best Research and Industrial Application Scenarios for 4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol (CAS 416865-40-2)


Sequential, Chemoselective Cross-Coupling for Divergent Library Synthesis

The target compound's three differentially reactive halogen centers (C–Br >> C–Cl >> C–F) enable a two-stage diversification strategy where the bromine is first functionalized via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling, followed by activation of the chlorine under more forcing conditions (e.g., with Pd complexes bearing electron-rich phosphine ligands) [1]. This chemoselectivity is not achievable with the 4-chloro analog (CAS 868256-58-0), which presents two competing C–Cl bonds of similar reactivity, nor with the 4-fluoro analog (CAS 329777-34-6), which offers only a single reactive handle. The fluorine substituent remains inert throughout, providing a stable spectroscopic probe (¹⁹F NMR) for reaction monitoring. This scenario is directly supported by the BDE differential evidence presented in Section 3, Evidence Item 2.

Ligand-Protein Co-Crystallization with Inherent Anomalous Phasing Power

Structural biology groups conducting fragment screening or ligand co-crystallization can exploit the bromine atom's anomalous scattering (f'' ≈ 1.28 e⁻ at Cu Kα, approximately 1.8-fold stronger than chlorine) for experimental SAD or MAD phasing without the need for additional heavy-atom derivatization [2]. The co-incident presence of chlorine provides a secondary anomalous signal for validation. This capability is absent in the debromo analog (CAS 329779-41-1), which requires Se-Met labeling of the protein target or post-crystallization heavy-atom soaking. This scenario is directly supported by the anomalous scattering evidence presented in Section 3, Evidence Item 4.

Late-Stage Functionalization in Fragment-to-Lead Medicinal Chemistry Campaigns

The target compound, with its privileged 3-chloro-4-fluorophenyl motif [3] and versatile bromine handle, serves as an advanced fragment for lead generation programs targeting enzymes or receptors where halogen-aromatic interactions contribute to binding affinity. At MW 330.58 g·mol⁻¹, it sits at the upper boundary of fragment space (Rule of Three: MW < 300, but near the transition zone to lead-like space) [4], offering greater starting complexity than the debromo analog (MW 251.68) while retaining fragment-appropriate ligand efficiency potential. The reduced clogP (3.76 vs. 4.24 for the 4-chloro analog) supports compliance with lipophilicity guidelines during subsequent elaboration [5]. This scenario is directly supported by the lipophilicity, molecular weight, and privileged fragment evidence presented in Section 3, Evidence Items 1, 3, and 5.

¹⁹F NMR Probe for Metabolic Stability and Protein Binding Studies

The para-fluorine atom on the aniline ring provides a unique ¹⁹F NMR spectroscopic handle that is absent in the 4-chloro analog (CAS 298217-75-1). ¹⁹F NMR is exquisitely sensitive to local chemical environment changes, enabling direct monitoring of compound integrity in metabolic stability assays, detection of protein-ligand binding (via chemical shift perturbation or line broadening), and quantitative analysis in complex biological matrices without the need for radiolabeling [6]. The 4-fluoro analog (CAS 329777-34-6) also offers ¹⁹F detection but lacks the chlorine-mediated pharmacophoric contacts provided by the target compound.

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